Cas no 1094428-49-5 (2-Chloro-6-methyl-4-phenylquinoline)

2-Chloro-6-methyl-4-phenylquinoline 化学的及び物理的性質
名前と識別子
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- 2-chloro-6-methyl-4-phenylquinoline
- SY251352
- 2-Chloro-6-methyl-4-phenylquinoline
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- MDL: MFCD11539615
- インチ: 1S/C16H12ClN/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-10H,1H3
- InChIKey: UUMRJACMPNQQIX-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C(C2C([H])=C([H])C([H])=C([H])C=2[H])C2C([H])=C(C([H])([H])[H])C([H])=C([H])C=2N=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 274
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 12.9
2-Chloro-6-methyl-4-phenylquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D779509-1g |
2-Chloro-6-methyl-4-phenylquinoline |
1094428-49-5 | 95% | 1g |
$870 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580979-1g |
2-Chloro-6-methyl-4-phenylquinoline |
1094428-49-5 | 98% | 1g |
¥9461.00 | 2024-08-09 | |
eNovation Chemicals LLC | D779509-1g |
2-Chloro-6-methyl-4-phenylquinoline |
1094428-49-5 | 95% | 1g |
$870 | 2025-02-27 | |
eNovation Chemicals LLC | D779509-1g |
2-Chloro-6-methyl-4-phenylquinoline |
1094428-49-5 | 95% | 1g |
$870 | 2024-07-20 |
2-Chloro-6-methyl-4-phenylquinoline 関連文献
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
2-Chloro-6-methyl-4-phenylquinolineに関する追加情報
2-Chloro-6-methyl-4-phenylquinoline (CAS No. 1094428-49-5)
The compound 2-Chloro-6-methyl-4-phenylquinoline (CAS No. 1094428-49-5) is a heterocyclic aromatic compound with a quinoline backbone. This structure is characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 6-position, and a phenyl group at the 4-position. The quinoline moiety itself is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, which contributes to its unique electronic and chemical properties.
Quinoline derivatives have been extensively studied due to their potential applications in various fields, including pharmacology, materials science, and organic synthesis. The chlorine substitution at the 2-position introduces electron-withdrawing effects, which can influence the compound's reactivity and stability. Similarly, the methyl group at the 6-position and the phenyl group at the 4-position contribute to steric effects and further modulate the electronic environment of the molecule.
Recent studies have highlighted the importance of substituent effects on quinoline derivatives in determining their biological activity. For instance, research published in *Journal of Medicinal Chemistry* has shown that substitution patterns on quinoline can significantly impact its ability to act as a kinase inhibitor or an antimicrobial agent. In the case of 2-Chloro-6-methyl-4-phenylquinoline, these substituents may enhance its binding affinity to specific protein targets, making it a promising candidate for drug development.
The synthesis of 2-Chloro-6-methyl-4-phenylquinoline typically involves multi-step organic reactions, including Friedländer annulation or Skraup oxidation, followed by substitution reactions to introduce the desired substituents. These methods have been optimized in recent years to improve yield and purity, as reported in *Organic Process Research & Development*. The use of microwave-assisted synthesis has also been explored to accelerate reaction times and reduce energy consumption.
In terms of applications, quinoline derivatives like this compound are being investigated for their potential in anticancer therapy, antimicrobial agents, and as fluorescent probes in bioimaging. A study in *Nature Communications* demonstrated that certain quinoline-based compounds exhibit selective cytotoxicity against cancer cells without significantly affecting normal cells, suggesting their potential as targeted therapeutic agents.
Furthermore, the electronic properties of 2-Chloro-6-methyl-4-phenylquinoline make it a candidate for use in organic electronics. Research in *Advanced Materials* has shown that quinoline derivatives can serve as building blocks for organic semiconductors due to their high charge carrier mobility and stability under ambient conditions.
From an environmental perspective, understanding the degradation pathways of such compounds is crucial for assessing their ecological impact. Recent work published in *Environmental Science & Technology* has explored the photodegradation mechanisms of quinoline derivatives under UV light, revealing that substituents like chlorine can influence the rate and products of decomposition.
In conclusion, 2-Chloro-6-methyl-4-phenylquinoline (CAS No. 1094428-49-5) is a versatile compound with significant potential across multiple disciplines. Its unique structure and substituent effects make it a valuable subject for ongoing research in chemistry, biology, and materials science.
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